N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide
Description
N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted at the para position with a sulfanyl (thioether) group linked to a 2-oxopropyl moiety (CH3-C(=O)-CH2-S-).
Properties
Molecular Formula |
C11H13NO2S |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
N-[4-(2-oxopropylsulfanyl)phenyl]acetamide |
InChI |
InChI=1S/C11H13NO2S/c1-8(13)7-15-11-5-3-10(4-6-11)12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
ABYPFCYECXTDJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide typically involves the reaction of 4-mercaptophenylacetic acid with 2-oxopropyl chloride under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxopropyl group can be reduced to form the corresponding alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide involves its interaction with specific molecular targets in biological systems. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function . The oxopropyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Molecular Properties
The following table summarizes key structural and functional differences between N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide and its analogues:
Key Observations:
- Positional Isomerism : The ortho-substituted analogue (N-(2-(2-oxopropyl)phenyl)acetamide, ) differs in the placement of the 2-oxopropyl group, which may alter steric effects and electronic distribution compared to the para-substituted target compound.
- Core Modifications: Compounds like N-(4-methoxyphenyl)acetamide () and paracetamol () highlight the pharmacological significance of the acetamide scaffold, with substituents dictating activity (e.g., methoxy for antimicrobial effects, phenol for analgesia).
Pharmacological and Functional Insights
Analgesic Potential
- Paracetamol () and N-(4-(1H-pyrazol-1-yl)phenyl)acetamide () demonstrate the acetamide core’s relevance in pain management. The absence of a phenolic group in the target compound may reduce COX inhibition but could offer alternative mechanisms via sulfur-based interactions.
- Sulfonamide analogues (e.g., compound 35 in ) with piperazinyl or diethylsulfamoyl groups exhibit superior analgesic activity, suggesting that sulfur-containing substituents enhance bioactivity. However, sulfanyl vs. sulfonamide groups may confer distinct pharmacokinetic profiles.
Antimicrobial and Anti-Inflammatory Activity
- N-(4-Methoxyphenyl)acetamide () and its derivatives show antimicrobial properties, emphasizing the role of electron-donating groups (e.g., methoxy) in modulating activity. The target compound’s ketone and thioether groups may similarly influence membrane permeability or enzyme inhibition.
Biological Activity
N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide, also known as 2-((2-oxopropyl)thio)acetamide, is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Molecular Information:
- CAS Number: 823801-72-5
- Molecular Formula: C_5H_9NO_2S
- Molecular Weight: 147.20 g/mol
- IUPAC Name: 2-(2-oxopropylsulfanyl)acetamide
- Canonical SMILES: CC(=O)CSCC(=O)N
The compound features a thioether linkage and an acetamide functional group, which contribute to its distinct chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or modulating receptor functions through specific interactions.
Key Mechanisms:
- Enzyme Inhibition: The thioether group may enhance the compound's ability to form complexes with metal ions in enzyme active sites, potentially increasing its inhibitory efficiency against target enzymes.
- Receptor Modulation: By interacting with receptor binding sites, the compound may influence various cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity:
-
Anticonvulsant Activity:
- Similar compounds have been reported to possess anticonvulsant properties. For instance, derivatives of phenylacetamides have been synthesized and evaluated for their effectiveness in animal models of epilepsy. The introduction of specific functional groups has been linked to increased anticonvulsant activity .
-
Urease Inhibition:
- Urease is a key enzyme in certain pathogenic bacteria, and inhibitors of this enzyme are sought after for their potential therapeutic applications. Research on structurally similar compounds indicates that modifications can lead to enhanced urease inhibition, suggesting that this compound may also exhibit this property .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)acetamide | Chlorine substitution | Antimicrobial, analgesic |
| N-(4-nitrophenyl)acetamide | Nitro group substitution | Antitumor, anti-inflammatory |
| N-(4-methylphenyl)acetamide | Methyl substitution | Anticonvulsant |
The unique thioether linkage in this compound distinguishes it from other phenylacetamides, potentially enhancing its biological activities through improved interactions with biological targets .
Case Studies and Research Findings
- Antimicrobial Study:
-
Anticonvulsant Research:
- In a series of experiments assessing the anticonvulsant properties of phenylacetamide derivatives, certain modifications led to increased efficacy in seizure models. This suggests that further exploration into the structural modifications of this compound could yield promising results in anticonvulsant drug development .
- Urease Inhibition Mechanism:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
